Glycine, N-[2-(dodecylamino)ethyl]-
Description
Glycine, N-[2-(dodecylamino)ethyl]- (CAS: 6843-97-6), also known as dodicin or lauryl diethylenediaminoglycine, is a zwitterionic surfactant with the molecular formula C₁₈H₃₉N₃O₂ . Structurally, it consists of a glycine moiety substituted with a dodecylamino group (12-carbon chain) via an ethylenediamine linker. This configuration imparts amphiphilic properties, making it effective in applications such as antimicrobial agents, detergents, and personal care products . It is commonly used in its sodium salt form (dodicin sodium) to enhance water solubility and surfactant performance .
Properties
IUPAC Name |
2-[2-(dodecylamino)ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(19)20/h17-18H,2-15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFFQWNDECRHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630203 | |
| Record name | N-[2-(Dodecylamino)ethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23157-56-4 | |
| Record name | N-[2-(Dodecylamino)ethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[2-(dodecylamino)ethyl]- typically involves the reaction of dodecylamine with N-(2-chloroethyl)glycine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-[2-(dodecylamino)ethyl]- can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or under acidic conditions.
Reduction: Reagents like or .
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
Chemistry: Glycine, N-[2-(dodecylamino)ethyl]- is used as a surfactant in various chemical formulations. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions .
Biology: In biological research, this compound is used to study membrane proteins and their interactions due to its ability to integrate into lipid bilayers .
Industry: The compound is used in the production of detergents and cleaning agents due to its surfactant properties .
Mechanism of Action
The mechanism of action of Glycine, N-[2-(dodecylamino)ethyl]- primarily involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is particularly useful in drug delivery systems where enhanced permeability is desired .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(i) LAURYL AMINOPROPYLGLYCINE (CAS: 34395-72-7)
- Structure: Features a propylamino linker instead of ethyl, with the formula C₁₇H₃₆N₂O₂ .
- Used in mild surfactants for cosmetics .
- Key Difference : The propyl linker alters the critical micelle concentration (CMC) compared to dodicin’s ethyl linker.
(ii) Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, sodium salt (CAS: 66161-62-4)
- Structure : Incorporates a hydroxyethyl group and a lauroyl (C12) chain, with the formula C₁₈H₃₅N₂NaO₄ .
- Properties : Enhanced solubility due to the sodium salt and hydroxyethyl group. Used in industrial emulsifiers .
- Key Difference : The hydroxyethyl group introduces hydrogen-bonding capacity, affecting solubility and biodegradability.
(iii) Cocamidopropyl Betaine (CAS: 61789-40-0)
- Structure : Contains a coconut oil-derived alkyl chain (C8–C18) and a betaine (quaternary ammonium) group .
- Properties: Mild, pH-stable surfactant widely used in shampoos and body washes.
- Key Difference : Betaine’s quaternary ammonium group provides permanent positive charge, unlike dodicin’s pH-dependent zwitterionic nature.
Physicochemical Properties
Notes:
Biological Activity
Glycine, N-[2-(dodecylamino)ethyl]- (also referred to as N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine or its hydrochloride form) is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
Glycine, N-[2-(dodecylamino)ethyl]- has the molecular formula and a molecular weight of approximately 325.53 g/mol. Its structure features a glycine backbone with two dodecyl groups attached through an ethylenediamine moiety, which enhances its amphiphilic properties and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.53 g/mol |
| Solubility | Soluble in water |
| pH Range | Neutral to slightly basic |
Antimicrobial Properties
Research indicates that Glycine, N-[2-(dodecylamino)ethyl]- exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for use in disinfectants and antimicrobial formulations. The compound's mechanism of action involves disrupting microbial cell membranes due to its surfactant properties, leading to cell lysis.
Case Study: Antimicrobial Efficacy
- Study : A comparative analysis of Glycine, N-[2-(dodecylamino)ethyl]- against common pathogens.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
Cytotoxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of Glycine, N-[2-(dodecylamino)ethyl]-. In repeated dose toxicity studies, no significant adverse effects were noted at concentrations up to 100 mg/kg in rodent models. This suggests that the compound may be safe for use in various applications, although further studies are warranted for comprehensive safety evaluations.
Table 2: Toxicity Assessment Results
| Study Type | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Acute Toxicity | 0 - 100 | No significant effects |
| Repeated Dose (28 Days) | 10 - 100 | No observable toxicity |
The biological activity of Glycine, N-[2-(dodecylamino)ethyl]- can be attributed to its ability to interact with cellular membranes. The dual dodecyl chains enhance its penetration into lipid bilayers, facilitating interactions with membrane proteins and lipids. This interaction can alter membrane fluidity and permeability, leading to cellular dysfunction in microbial cells.
Applications
Given its biological properties, Glycine, N-[2-(dodecylamino)ethyl]- has potential applications in:
- Pharmaceuticals : As an antimicrobial agent in topical formulations.
- Cosmetics : In skin care products for its surfactant properties.
- Industrial Cleaning : As an effective disinfectant in cleaning agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
